molecular formula C12H10BrFN2OS B6706836 N-(4-bromo-2-fluoro-3-methylphenyl)-3-methyl-1,2-thiazole-4-carboxamide

N-(4-bromo-2-fluoro-3-methylphenyl)-3-methyl-1,2-thiazole-4-carboxamide

Cat. No.: B6706836
M. Wt: 329.19 g/mol
InChI Key: QCMUVESKFQFNQD-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluoro-3-methylphenyl)-3-methyl-1,2-thiazole-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromo, fluoro, and methyl group attached to a phenyl ring, which is further connected to a thiazole ring with a carboxamide group

Properties

IUPAC Name

N-(4-bromo-2-fluoro-3-methylphenyl)-3-methyl-1,2-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2OS/c1-6-9(13)3-4-10(11(6)14)15-12(17)8-5-18-16-7(8)2/h3-5H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMUVESKFQFNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)NC(=O)C2=CSN=C2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluoro-3-methylphenyl)-3-methyl-1,2-thiazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the key intermediate, 4-bromo-2-fluoro-3-methylphenylamine. This intermediate is then reacted with 3-methyl-1,2-thiazole-4-carbonyl chloride under appropriate conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluoro-3-methylphenyl)-3-methyl-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo or fluoro groups.

Scientific Research Applications

N-(4-bromo-2-fluoro-3-methylphenyl)-3-methyl-1,2-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluoro-3-methylphenyl)-3-methyl-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific biological context, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    N-(4-bromo-2-fluoro-3-methylphenyl)-3-methyl-1,2-thiazole-4-carboxamide analogs: These compounds have slight modifications in their structure, such as different substituents on the phenyl or thiazole rings.

    Other Thiazole Derivatives: Compounds with a thiazole ring but different substituents, which can have different properties and applications.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in the development of new materials and pharmaceuticals, as it can interact with biological targets in ways that similar compounds cannot.

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